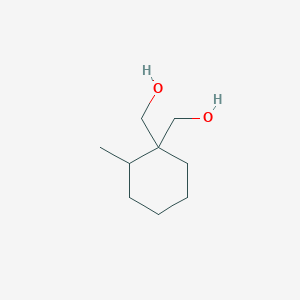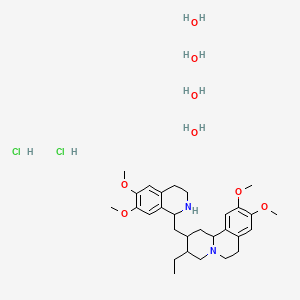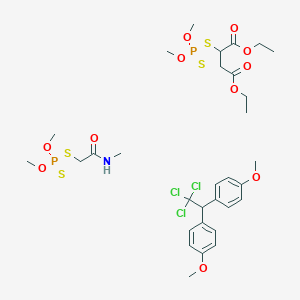
Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane involves multiple steps. One common method includes the reaction of 2-methoxybenzylamine with hexanediamine in the presence of a disulphide linkage. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to facilitate the formation of the disulphane bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The disulphane bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane involves its interaction with molecular targets such as enzymes and receptors. The disulphane bond can undergo redox reactions, influencing cellular redox states and modulating enzyme activities. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function and stability .
相似化合物的比较
Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane can be compared with other disulphane-containing compounds such as:
Bis(4-chlorophenyl) disulfide: This compound has similar disulphane linkages but different substituents, leading to distinct chemical and biological properties.
N,N’-Bis-(2-methoxy-benzylidene)-hexane-1,6-diamine: This compound shares structural similarities but differs in its functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
属性
CAS 编号 |
68535-69-3 |
|---|---|
分子式 |
C32H58Cl4N4O2S2 |
分子量 |
736.8 g/mol |
IUPAC 名称 |
N'-[(2-methoxyphenyl)methyl]-N-[2-[2-[6-[(2-methoxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethyl]hexane-1,6-diamine;tetrahydrochloride |
InChI |
InChI=1S/C32H54N4O2S2.4ClH/c1-37-31-17-9-7-15-29(31)27-35-21-13-5-3-11-19-33-23-25-39-40-26-24-34-20-12-4-6-14-22-36-28-30-16-8-10-18-32(30)38-2;;;;/h7-10,15-18,33-36H,3-6,11-14,19-28H2,1-2H3;4*1H |
InChI 键 |
RTQGTSLLFQQXBL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC.Cl.Cl.Cl.Cl |
相关CAS编号 |
69790-18-7 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


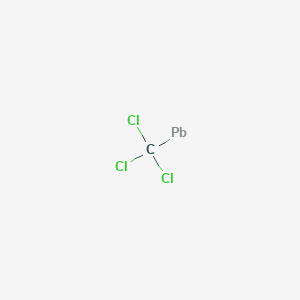
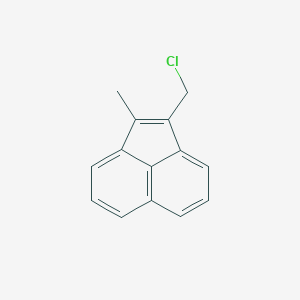
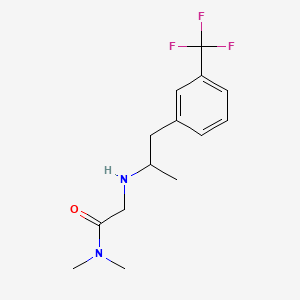
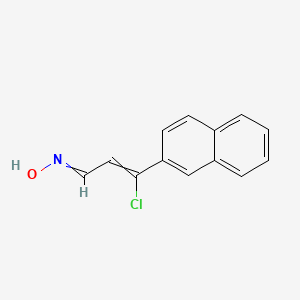
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)


![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
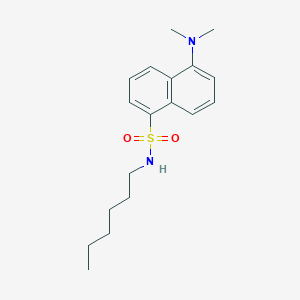
![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
